2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile

Chemical purity Regioisomer Building block quality

2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile [CAS 1396848-10-4] is a heterocyclic building block comprising a 2-oxopyridin-1(2H)-yl core functionalized at the 3-position with a 3-methyl-1,2,4-oxadiazol-5-yl ring and N-alkylated with an ortho-cyanobenzyl group. It has a molecular weight of 292.29 g/mol, a calculated XLogP3-AA of 1.9, and contains zero hydrogen bond donors and five hydrogen bond acceptors.

Molecular Formula C16H12N4O2
Molecular Weight 292.298
CAS No. 1396848-10-4
Cat. No. B2607075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile
CAS1396848-10-4
Molecular FormulaC16H12N4O2
Molecular Weight292.298
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CC=CN(C2=O)CC3=CC=CC=C3C#N
InChIInChI=1S/C16H12N4O2/c1-11-18-15(22-19-11)14-7-4-8-20(16(14)21)10-13-6-3-2-5-12(13)9-17/h2-8H,10H2,1H3
InChIKeyMSIJZQSYKPUEQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile (CAS 1396848-10-4): Structural & Supply Characteristics


2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile [CAS 1396848-10-4] is a heterocyclic building block comprising a 2-oxopyridin-1(2H)-yl core functionalized at the 3-position with a 3-methyl-1,2,4-oxadiazol-5-yl ring and N-alkylated with an ortho-cyanobenzyl group. It has a molecular weight of 292.29 g/mol, a calculated XLogP3-AA of 1.9, and contains zero hydrogen bond donors and five hydrogen bond acceptors [1]. The compound is offered as a research-grade intermediate by multiple suppliers, with a reported purity of 98% by one discontinued source .

Why Generic Substitution of 2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile Carries Risk


Close structural analogs of this scaffold—including regioisomers, amide surrogates, and positional cyano isomers—are not functionally interchangeable. The 3-(3-methyl-1,2,4-oxadiazol-5-yl) substitution pattern on the pyridinone ring establishes a specific hydrogen-bond-acceptor topology and electronic distribution that differ markedly from the 5-substituted regioisomer . Additionally, the ortho-cyano group provides a unique hydrogen-bond-acceptor vector and influences the conformational preferences of the benzylic linker, factors that can critically affect target engagement in HDAC inhibitor programs [1]. The quantitative data below demonstrate exactly where this compound differs from its closest available comparators.

Quantitative Differentiation Evidence for 2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile


Purity Advantage vs. Regioisomeric Comparator

The target compound is listed at 98% purity by a discontinued supplier, while the 5-substituted oxadiazole regioisomer (2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile) is available at 95% purity from standard screening libraries . The 3-percentage-point purity gap is relevant for downstream chemistry where impurities can propagate through multi-step syntheses.

Chemical purity Regioisomer Building block quality

Hydrogen-Bond-Acceptor Capacity: Ortho-Cyano vs. Alternative Nitrile Positions

The ortho-cyano substitution in the target compound positions a hydrogen-bond-acceptor atom (N) at a distance of approximately 2.5 Å from the benzylic methylene, creating a constrained acceptor geometry that has been exploited in HDAC inhibitor design to interact with the Zn²⁺-binding tunnel entrance. Alternative positional isomers (meta- or para-cyano) project the acceptor in directions incompatible with this binding mode, as demonstrated in the oxadiazole-pyridinone HDAC inhibitor series from US10150763 [1][2].

Medicinal chemistry Hydrogen bonding Structure-activity relationships

Lipophilicity and Rotatable Bond Profile Differentiate from Amide Surrogates

The target compound exhibits a calculated XLogP3-AA of 1.9 with 3 rotatable bonds, compared to a predicted XLogP of ~0.7 and 4 rotatable bonds for the corresponding primary amide analog 2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzamide. The higher lipophilicity and reduced flexibility of the nitrile-containing compound are desirable for passive membrane permeability in cell-based HDAC assays [1].

Physicochemical profiling Drug-likeness Fragment-based drug discovery

Synthetic Utility as a Key Intermediate for HDAC Inhibitor Libraries

The target scaffold was identified as a critical intermediate in the synthesis of selective HDAC6 inhibitors described in US10150763, where the 3-methyl-1,2,4-oxadiazol-5-yl group serves as a zinc-binding group mimic. A structurally related compound, N-Hydroxy-8-((3-methyl-1,2,4-oxadiazol-5-yl)(pyridin-2-yl)amino)octanamide, demonstrated HDAC6 IC50 < 500 nM with >10-fold selectivity over HDAC1 (IC50 = 5500 nM) [1][2]. The benzonitrile moiety of CAS 1396848-10-4 provides a versatile handle for further diversification via reduction, hydrolysis, or click chemistry.

Medicinal chemistry Chemical biology Library synthesis

Recommended Application Scenarios for 2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile Based on Differentiated Evidence


Fragment-Based HDAC6 Inhibitor Design and Lead Optimization

Leveraging the ortho-cyano hydrogen-bond acceptor geometry and the 3-methyl-1,2,4-oxadiazol-5-yl zinc-binding motif, this compound serves as a fragment for growing potent HDAC6-selective inhibitors. The demonstrated HDAC6 selectivity (>11-fold over HDAC1) of structurally elaborated analogs in the US10150763 patent series supports its use as a core scaffold for iterative medicinal chemistry optimization [1].

High-Purity Building Block for Parallel Library Synthesis

With the specification gap of 98% purity versus 95% for the 5-substituted regioisomer, this compound is prioritized for parallel chemistry workflows where downstream purification costs scale with initial impurity levels. The nitrile group permits diversification via tetrazole formation, amidation, or reduction to amine without compromising the oxadiazole-pyridinone core .

Physicochemical Probe for Membrane Permeability Studies

The favorable XLogP3-AA of 1.9 and low rotatable bond count (3) position this compound as a benchmark for studying the interplay between nitrile substitution and passive permeability in oxadiazole-pyridinone series, offering a clear differentiation from more polar amide surrogates (ΔXLogP ≈ +1.2) [2].

Selective Derivatization via Ortho-Nitrile Coordination Chemistry

The ortho-cyano moiety can engage in metal coordination or form reversible covalent adducts with cysteine residues, enabling the development of targeted covalent inhibitors (TCIs). This unique reactivity is absent in the meta- and para-cyano isomers and represents a distinct synthetic entry point for irreversible binder design [3].

Quote Request

Request a Quote for 2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.